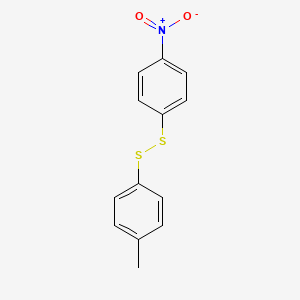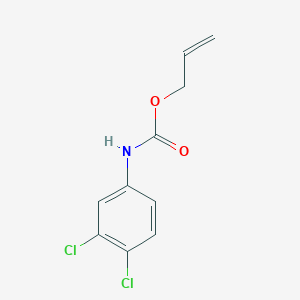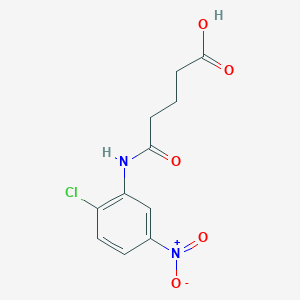
D-Valyl-L-valine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valyl-L-valine hydrochloride: is a dipeptide compound consisting of two valine amino acids, one in the D-configuration and the other in the L-configuration, combined with a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valyl-L-valine hydrochloride typically involves the coupling of D-valine and L-valine using peptide synthesis techniques. The process may include:
Activation of Carboxyl Group: The carboxyl group of D-valine is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).
Coupling Reaction: The activated D-valine is then coupled with L-valine in the presence of a base (e.g., DIPEA) to form the dipeptide.
Hydrochloride Formation: The resulting dipeptide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: D-Valyl-L-valine hydrochloride can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions may target the peptide bond or any oxidized functional groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to modified peptides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized peptides, while substitution may result in alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of more complex peptides.
Chiral Studies: Investigated for its chiral properties and interactions.
Biology
Enzyme Substrates: Studied as substrates for various enzymes.
Protein Engineering: Used in the design of novel proteins and peptides.
Medicine
Drug Development: Explored for potential therapeutic applications.
Biomarker Research: Investigated as potential biomarkers for certain diseases.
Industry
Biotechnology: Utilized in various biotechnological applications.
Pharmaceuticals: Employed in the formulation of peptide-based drugs.
Mechanism of Action
The mechanism of action of D-Valyl-L-valine hydrochloride depends on its specific application
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-valine: A dipeptide with both valine residues in the L-configuration.
D-Valyl-D-valine: A dipeptide with both valine residues in the D-configuration.
Other Dipeptides: Compounds like D-Alanyl-L-alanine, D-Phenylalanyl-L-phenylalanine.
Uniqueness
D-Valyl-L-valine hydrochloride is unique due to its mixed chirality, which may result in distinct biological and chemical properties compared to its fully D- or L-configured counterparts.
Properties
CAS No. |
69871-99-4 |
|---|---|
Molecular Formula |
C10H21ClN2O3 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);1H |
InChI Key |
QLLCRPBEFWDGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




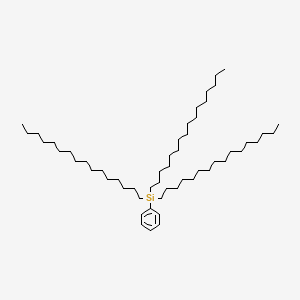
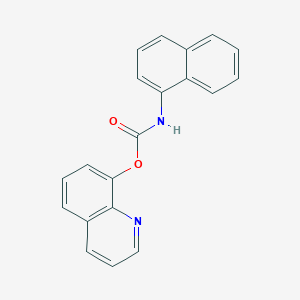

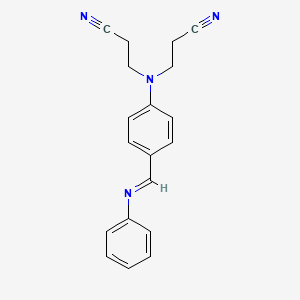
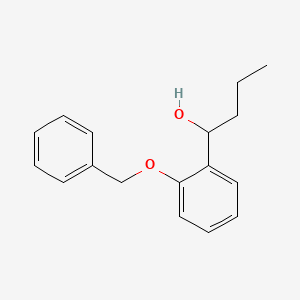
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
